N-(2-Azepan-1-yl-2-oxo-ethyl)-4-methoxy-N-methyl-benzenesulfonamide
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Description
N-(2-Azepan-1-yl-2-oxo-ethyl)-4-methoxy-N-methyl-benzenesulfonamide is a compound that can be presumed to have significant chemical and pharmacological properties due to its structural features, such as the azepan ring, methoxy group, and sulfonamide functionality. These structural elements suggest a potential for varied biological activities and chemical reactivities, making it a compound of interest in both chemical synthesis and pharmaceutical applications, excluding its direct use as a drug or its dosages and side effects.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves multi-step chemical processes, including the formation of sulfonamide linkages through the reaction of suitable amines and sulfonyl chlorides. For example, Gao et al. (2014) reported the synthesis of a benzenesulfonamide derivative with a high chemical yield, involving O-methylation and subsequent purification steps (Gao et al., 2014). Such methodologies could be adapted for the synthesis of N-(2-Azepan-1-yl-2-oxo-ethyl)-4-methoxy-N-methyl-benzenesulfonamide, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives have been extensively studied, revealing insights into their conformational dynamics and intermolecular interactions. Jacobs et al. (2013) described the crystal structures of several N-[2-(pyridin-2-yl)ethyl]sulfonamide derivatives, showcasing the impact of substituents on molecular conformation and hydrogen bonding patterns (Jacobs, Chan, & O'Connor, 2013). Such studies are crucial for understanding the structural basis of the chemical reactivity and biological activity of sulfonamide compounds.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, leveraging the reactivity of the sulfonamide nitrogen and the substituents on the aromatic ring. The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides by Wang et al. (2014), involving a gold(I)-catalyzed cascade reaction, illustrates the versatility of sulfonamide derivatives in organic synthesis (Wang et al., 2014). These reactions underscore the potential of sulfonamide compounds to undergo transformations that can be harnessed in the development of new chemical entities.
Mechanism of Action
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-17(13-16(19)18-11-5-3-4-6-12-18)23(20,21)15-9-7-14(22-2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTDWSNALYGIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide |
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